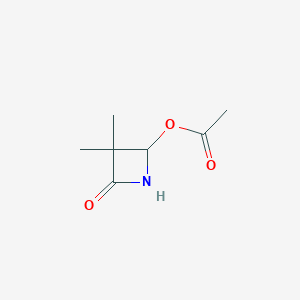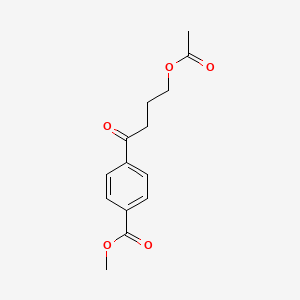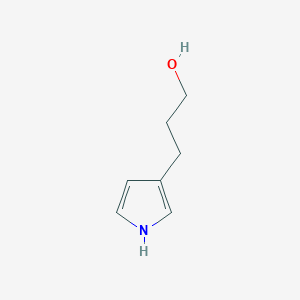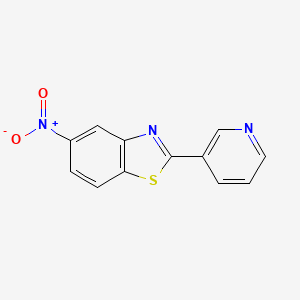
Benzothiazole, 5-nitro-2-(3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 5-nitro-2-(3-pyridinyl)- is a heterocyclic compound that features a benzothiazole ring substituted with a nitro group at the 5-position and a pyridin-3-yl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 5-nitro-2-(3-pyridinyl)- typically involves the condensation of 2-aminothiophenol with 3-pyridinecarboxaldehyde, followed by nitration. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product.
-
Condensation Reaction
Reactants: 2-aminothiophenol and 3-pyridinecarboxaldehyde
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Conditions: Reflux in ethanol or another suitable solvent
-
Nitration Reaction
Reactants: Intermediate product from the condensation reaction and nitric acid
Conditions: Controlled temperature (0-5°C) to prevent over-nitration
Industrial Production Methods
Industrial production of Benzothiazole, 5-nitro-2-(3-pyridinyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazole, 5-nitro-2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution
Major Products Formed
Reduction: 5-Amino-2-(pyridin-3-yl)-1,3-benzothiazole
Substitution: Various substituted benzothiazole derivatives depending on the substituents used
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 5-nitro-2-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzothiazole, 5-nitro-2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-3-yl)-1,3-benzothiazole: Lacks the nitro group, which may result in different biological activities.
5-Nitro-2-(pyridin-2-yl)-1,3-benzothiazole: Similar structure but with the pyridinyl group at a different position, affecting its reactivity and properties.
5-Nitro-2-(pyridin-4-yl)-1,3-benzothiazole: Another positional isomer with potentially different biological activities.
Uniqueness
Benzothiazole, 5-nitro-2-(3-pyridinyl)- is unique due to the specific positioning of the nitro and pyridinyl groups, which influence its chemical reactivity and biological properties. The combination of these functional groups contributes to its potential as a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
61352-26-9 |
|---|---|
Molekularformel |
C12H7N3O2S |
Molekulargewicht |
257.27 g/mol |
IUPAC-Name |
5-nitro-2-pyridin-3-yl-1,3-benzothiazole |
InChI |
InChI=1S/C12H7N3O2S/c16-15(17)9-3-4-11-10(6-9)14-12(18-11)8-2-1-5-13-7-8/h1-7H |
InChI-Schlüssel |
BARHFYGIQWEEDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
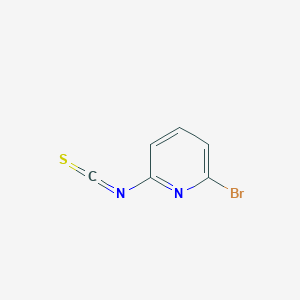
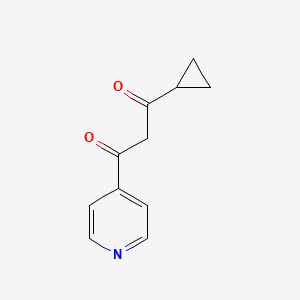
![2,4-Bis[(2-hydroxyethyl)amino]-6-methylanisole](/img/structure/B8655260.png)
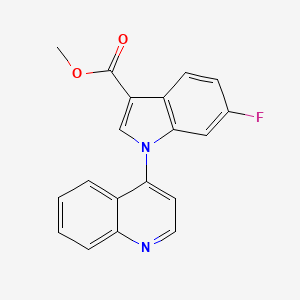
![4-[2-(Hydroxymethyl)piperidin-1-yl]naphthalene-1-carbonitrile](/img/structure/B8655281.png)
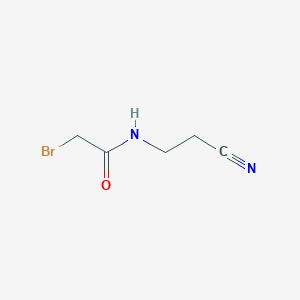
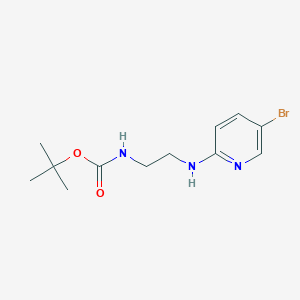

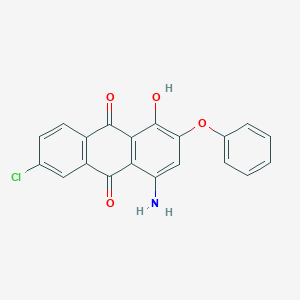
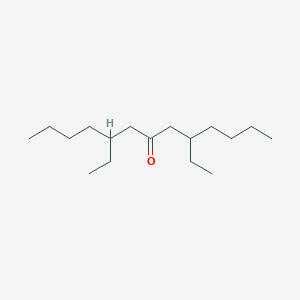
![9-Methoxy-5-methyl-2-(2-methylphenyl)imidazo[2,1-a]isoquinoline](/img/structure/B8655351.png)
